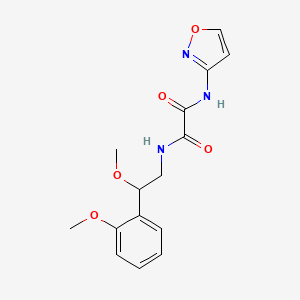

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-21-11-6-4-3-5-10(11)12(22-2)9-16-14(19)15(20)17-13-7-8-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMUHBHGDNTARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride and the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differentiation

- Heterocyclic Moieties : The target compound’s isoxazole ring introduces distinct electronic and steric properties compared to S336’s pyridine ring or GMC’s isoindoline-dione. Isoxazole’s lower basicity and smaller size may influence receptor binding or solubility .

- Substituent Branching : The N2 group’s branched methoxyphenyl chain contrasts with S336’s linear pyridinylethyl group. This branching could enhance metabolic stability by hindering enzymatic access to the amide bond .

- Methoxy Positioning : The 2-methoxy group on the phenyl ring (target compound) vs. 2,4-dimethoxy in S336 may alter hydrophobicity and π-π stacking interactions in biological targets .

Metabolic Stability

- Oxalamides like S336 and the target compound resist amide hydrolysis in hepatocytes, likely due to steric protection of the amide bond. However, ester hydrolysis (if present) may occur .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring and methoxy groups, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 319.31 g/mol. The structural complexity allows for diverse interactions within biological systems, which may lead to significant pharmacological effects.

| Property | Details |

|---|---|

| IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 319.31 g/mol |

| CAS Number | 1797899-79-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring and methoxyphenyl group are crucial for binding affinity and activity against various biological pathways. Preliminary studies suggest that the compound may inhibit or activate certain enzymes or receptors, leading to observed effects such as:

- Antimicrobial Activity: The compound has shown potential against various bacterial strains, indicating a possible role as an antimicrobial agent.

- Anticancer Properties: Initial investigations suggest that it may inhibit tumor cell proliferation in certain cancer types.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

-

In Vitro Studies:

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency.

-

Mechanistic Studies:

- Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, indicating a potential for development as an anticancer therapeutic.

-

Antimicrobial Testing:

- Antimicrobial assays indicated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

Case Studies

Several case studies have documented the biological activities of this compound:

- Case Study 1: A study on its anticancer effects showed that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Case Study 2: Research involving microbial resistance highlighted the compound's ability to restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of methoxy groups (δ 3.2–3.8 ppm), isoxazole protons (δ 8.1–8.5 ppm), and oxalamide NH signals (δ 9.5–10.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C₁₈H₂₀N₄O₅) and isotopic patterns .

- X-ray Crystallography : For resolving steric effects of the 2-methoxy-2-(2-methoxyphenyl)ethyl group and hydrogen-bonding interactions in the oxalamide core .

How can researchers assess the biological activity of this compound, and what contradictions exist in reported data?

Advanced Research Question

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. Isoxazole derivatives often inhibit ATP-binding pockets .

- Contradictions :

- reports antimicrobial activity in similar oxalamides, while highlights enzyme inhibition. This suggests structural variations (e.g., methoxy vs. morpholino substituents) significantly alter target specificity .

- Variability in IC₅₀ values across studies may stem from differences in assay conditions (e.g., buffer pH, co-solvents) .

Methodological Resolution : Use standardized protocols (e.g., Eurofins Panlabs) and orthogonal assays (SPR, ITC) to validate binding kinetics .

What strategies optimize synthetic yield and purity for scale-up?

Advanced Research Question

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions and reduce side products .

- Process Analytical Technology (PAT) : In-line FTIR monitoring to track reaction progress and adjust parameters in real time .

Data-Driven Approach : Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .

How can computational methods predict the compound’s stability and reactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., methoxy substituents prone to hydrolysis) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict cellular permeability .

- Degradation Pathways : Use software like ACD/Percepta to model pH-dependent degradation (e.g., oxalamide hydrolysis under acidic conditions) .

What are the key challenges in analyzing data contradictions across studies?

Advanced Research Question

- Source Variability : Differences in synthetic routes (e.g., vs. 12) lead to impurities (e.g., residual DCC) that skew bioactivity results .

- Assay Interference : Methoxy groups may quench fluorescence in FRET-based assays, requiring alternative readouts (e.g., luminescence) .

- Statistical Rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

How can researchers explore applications in materials science?

Advanced Research Question

- Supramolecular Assembly : The oxalamide core can form hydrogen-bonded networks, enabling use in organic semiconductors. Characterize via AFM or TEM .

- Optoelectronic Properties : UV-Vis and cyclic voltammetry to measure bandgap energy (e.g., ~3.2 eV) and redox activity .

What methodologies assess the compound’s stability under physiological conditions?

Basic Research Question

- Forced Degradation Studies : Expose to UV light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 1–13) followed by HPLC analysis .

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .

How can researchers design derivatives with enhanced bioactivity?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Systematically replace methoxy groups with halogens or alkyl chains to modulate lipophilicity (clogP) and target affinity .

- Fragment-Based Drug Design : Use X-ray crystallography to guide fragment linking at the oxalamide core .

What future research directions are critical for this compound?

Advanced Research Question

- Target Deconvolution : CRISPR-Cas9 screens to identify genetic dependencies linked to its bioactivity .

- In Vivo Pharmacokinetics : Radiolabel with ¹⁴C for ADME studies in rodent models .

- Green Chemistry : Develop solvent-free mechanochemical synthesis using ball milling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.